

N-Boc-Trimetazidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Boc-Trimetazidine*

Cat. No.: *B15293524*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Boc-Trimetazidine**, a key intermediate in the synthesis of Trimetazidine. This document consolidates essential chemical data, experimental protocols, and relevant biological context to support research and development activities.

Core Chemical Data

N-Boc-Trimetazidine is the N-tert-butoxycarbonyl protected form of Trimetazidine, an anti-anginal agent. The Boc protecting group is utilized during synthetic processes to prevent unwanted reactions at the piperazine nitrogen.

Parameter	Value	Reference
CAS Number	1428670-15-8	[1]
Molecular Formula	C ₁₉ H ₃₀ N ₂ O ₅	[1]
Molecular Weight	366.45 g/mol	[1][2]

Synthesis of N-Boc-Trimetazidine

A novel synthetic route for Trimetazidine hydrochloride involves the preparation of **N-Boc-Trimetazidine** (referred to as compound III in the patent) as a key intermediate. The following

is a summary of the experimental protocol described.^[3]

Reaction Scheme:

1,2,3-Trihydroxybenzene (Compound II) is reacted with N-Boc-piperazine in the presence of formaldehyde or paraformaldehyde to yield **N-Boc-Trimetazidine** (Compound III).

Experimental Protocol (Example 1):

- To a solution of 1,2,3-trihydroxybenzene in ethanol, cooled in an ice-water bath, add paraformaldehyde.
- Slowly add a solution of N-Boc-piperazine in ethanol to the reaction mixture at 0-5 °C.
- Allow the reaction to warm to room temperature and stir for 1.5-2 hours.
- Pour the reaction mixture into purified water to precipitate the product.
- The resulting solid, **N-Boc-Trimetazidine**, is collected by suction filtration and dried.
- The reported yield for this method is approximately 80%.^[3]

Experimental Protocol (Example 2):

- A similar procedure is followed using a saturated solution of formaldehyde instead of paraformaldehyde.
- The reported yield for this method is approximately 77%.^[3]

Biological Context: Signaling Pathways of Trimetazidine

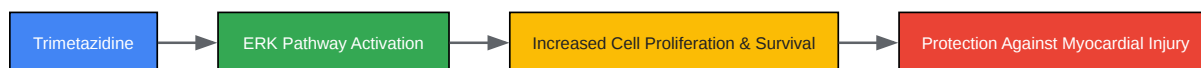
While **N-Boc-Trimetazidine** is primarily a synthetic intermediate, its derivative, Trimetazidine, exhibits significant biological activity. Understanding the mechanism of action of Trimetazidine provides crucial context for the development and application of its derivatives. Trimetazidine's primary mechanism involves the inhibition of fatty acid β -oxidation, leading to a shift towards more efficient glucose oxidation for ATP production, which is particularly beneficial under

ischemic conditions.[4][5][6] This metabolic shift is achieved through the inhibition of the long-chain 3-ketoacyl-CoA thiolase enzyme.[4][5]

Recent studies have elucidated the involvement of specific signaling pathways in the protective effects of Trimetazidine on myocardial cells.

ERK Signaling Pathway

Trimetazidine has been shown to activate the Extracellular signal-regulated kinase (ERK) signaling pathway.[7] Activation of this pathway is associated with the regulation of cell proliferation and survival and can protect against myocardial injury by suppressing the activation of downstream targets.[7]

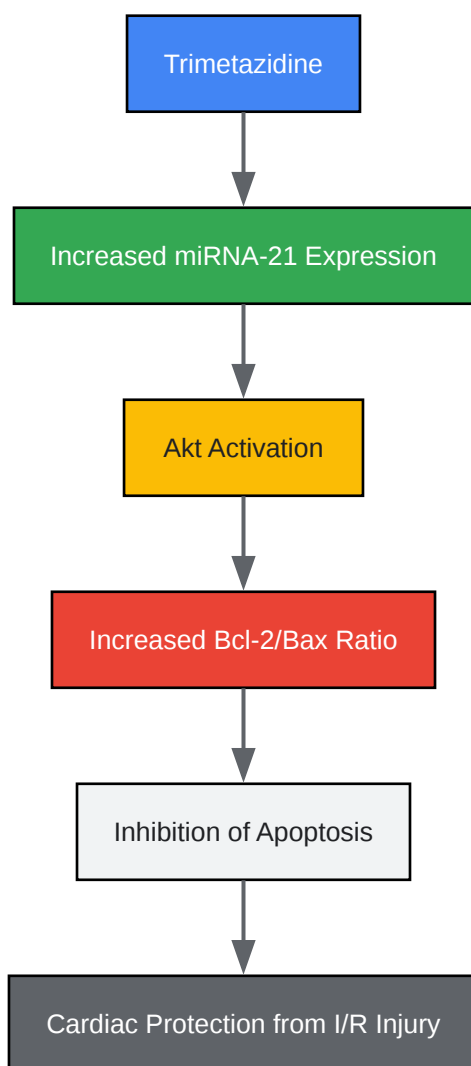


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Caption: Trimetazidine-mediated activation of the ERK signaling pathway.

Akt and Bcl-2/Bax Signaling Pathway

Trimetazidine also exerts its protective effects against cardiac ischemia/reperfusion injury through the modulation of the Akt and Bcl-2/Bax signaling pathways.[8] This involves the upregulation of microRNA-21 (miRNA-21), which subsequently activates Akt and modulates the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[8]



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Caption: Protective signaling cascade initiated by Trimetazidine.

Analytical Methodologies for Trimetazidine

The quality control and analysis of Trimetazidine and its intermediates are critical. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. While specific methods for **N-Boc-Trimetazidine** are not extensively published, the methods developed for Trimetazidine can be adapted.

Summary of a Validated RP-HPLC Method for Trimetazidine Dihydrochloride:[9]

Parameter	Condition
Column	C18
Mobile Phase	10 mM Triethylamine (pH 4.0, adjusted with acetic acid) and Acetonitrile (85:15 v/v)
Flow Rate	1 mL/min
Detection	PDA detector at 232 nm
Linearity (r^2)	0.999
Concentration Range	1.859 – 55.763 $\mu\text{g/mL}$

This method demonstrates good linearity, accuracy, precision, and robustness for the determination of Trimetazidine.[9] Further method development would be required to optimize the separation and quantification of **N-Boc-Trimetazidine**.

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